molecular formula C16H21ClN4O3 B598677 Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate CAS No. 1201676-04-1

Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B598677
CAS No.: 1201676-04-1
M. Wt: 352.819
InChI Key: ARXOZMPZDROJJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic structure, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.

    Piperazine Ring Formation: Coupling of the pyrrolo[3,4-c]pyridine core with piperazine under suitable conditions.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyridine core.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-c]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the fused pyrrolo[3,4-c]pyridine core and the presence of a chlorine atom. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

1201676-04-1

Molecular Formula

C16H21ClN4O3

Molecular Weight

352.819

IUPAC Name

tert-butyl 4-(6-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-11-9-18-14(22)10(11)8-12(17)19-13/h8H,4-7,9H2,1-3H3,(H,18,22)

InChI Key

ARXOZMPZDROJJU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)C3=CC(=N2)Cl

Origin of Product

United States

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